molecular formula C9H12ClNO3 B3289688 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride CAS No. 860252-29-5

2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride

Cat. No. B3289688
CAS RN: 860252-29-5
M. Wt: 217.65 g/mol
InChI Key: VMVQTRSWQMRKDB-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as beta-phenylserine, is a nonessential amino acid that is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .


Synthesis Analysis

The synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid involves the condensation of glycine (Gly) and benzaldehyde . This reaction is catalyzed by L-Threonine aldolase . The condensation of Gly and benzaldehyde also occurs nonenzymatically in aqueous alkaline media to give predominantly DL-threo-b-phenylserine . The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90-97% .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-hydroxy-3-phenylpropanoic acid is C9H11NO3 . The InChI code is 1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) . The Canonical SMILES is C1=CC=C(C=C1)CC(C(=O)O)N .


Chemical Reactions Analysis

2-Amino-3-hydroxy-3-phenylpropanoic acid is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3-hydroxy-3-phenylpropanoic acid is 181.19 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Nutraceutical Use

“2-Amino-3-phenylpropanoic acid hydrochloride” is used as a nutraceutical . Nutraceuticals are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods.

Painkiller

This compound is also used as a painkiller . It could potentially be used in the development of new analgesic drugs.

Inhibition of Phosphatase Activity

The compound has been shown to inhibit phosphatase activity . Phosphatases are enzymes that play a crucial role in cellular processes such as cell growth, cell signaling, and protein regulation.

Biochemical Reactions

“2-Amino-3-hydroxy-3-phenylpropanoic acid” is used in biochemical reactions as a substrate and reactant . It’s an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid .

Synthesis of Stereoisomers

“2-Amino-3-hydroxy-3-phenylpropanoic acid” exists as four stereoisomers and is a physiologically important α-amino acid . It’s used in the synthesis of these stereoisomers, which have different spatial arrangements and can have different properties and biological activities .

properties

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVQTRSWQMRKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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